molecular formula C15H20N2O4 B4618066 3-(2,5-dimethoxyphenyl)-N-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(2,5-dimethoxyphenyl)-N-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B4618066
M. Wt: 292.33 g/mol
InChI Key: BCOJIGRJCIXTHG-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-N-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound It is characterized by the presence of a dimethoxyphenyl group, an isopropyl group, and an oxazole ring

Scientific Research Applications

3-(2,5-dimethoxyphenyl)-N-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study various biological processes and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-hydroxy ketone and an amide.

    Introduction of the Dimethoxyphenyl Group: This step involves the substitution of the phenyl ring with methoxy groups at the 2 and 5 positions. This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-N-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole rings.

    Substitution: The dimethoxyphenyl group can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are commonly used.

Major Products

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Reduced oxazole compounds.

    Substitution: Halogenated or nitrated dimethoxyphenyl derivatives.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-dimethoxyphenyl)-N-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide: can be compared with other oxazole derivatives and compounds with similar functional groups.

    Similar Compounds: 3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole, N-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide.

Uniqueness

  • The presence of both the dimethoxyphenyl group and the isopropyl group in the same molecule makes this compound unique.
  • Its specific structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-N-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-9(2)16-15(18)14-8-12(17-21-14)11-7-10(19-3)5-6-13(11)20-4/h5-7,9,14H,8H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOJIGRJCIXTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CC(=NO1)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5-dimethoxyphenyl)-N-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
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3-(2,5-dimethoxyphenyl)-N-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
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3-(2,5-dimethoxyphenyl)-N-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
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3-(2,5-dimethoxyphenyl)-N-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
3-(2,5-dimethoxyphenyl)-N-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
3-(2,5-dimethoxyphenyl)-N-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

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